molecular formula C9H8FNO2 B1587783 1-Fluoro-2-(2-nitroprop-1-enyl)benzene CAS No. 829-40-3

1-Fluoro-2-(2-nitroprop-1-enyl)benzene

Cat. No. B1587783
CAS RN: 829-40-3
M. Wt: 181.16 g/mol
InChI Key: SIKJWKHYKLQDSS-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2-nitro-1-propen-1-yl)benzene, also known as Benzene, 1-fluoro-2-(2-nitro-1-propen-1-yl)-, is an organic compound with the molecular formula C9H8FNO2 . It has an average mass of 181.164 Da and a monoisotopic mass of 181.053909 Da .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-(2-nitro-1-propen-1-yl)benzene consists of a benzene ring with a fluoro group at the 1-position and a 2-nitro-1-propen-1-yl group at the 2-position .


Physical And Chemical Properties Analysis

1-Fluoro-2-(2-nitro-1-propen-1-yl)benzene is a liquid with a refractive index of 1.532 (lit.) . It has a boiling point of 116 °C/22 mmHg (lit.) and a melting point of -9 to -6 °C (lit.) . The density of this compound is 1.338 g/mL at 25 °C (lit.) .

Safety And Hazards

1-Fluoro-2-(2-nitro-1-propen-1-yl)benzene is classified as acutely toxic if swallowed or in contact with skin . It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and wearing protective equipment .

properties

IUPAC Name

1-fluoro-2-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJWKHYKLQDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390838
Record name 1-fluoro-2-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(2-nitroprop-1-enyl)benzene

CAS RN

829-40-3
Record name 1-fluoro-2-(2-nitroprop-1-enyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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